molecular formula C14H9ClN4S2 B2494626 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 478080-31-8

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No. B2494626
CAS RN: 478080-31-8
M. Wt: 332.82
InChI Key: ISAGDGHQIZTYEG-UHFFFAOYSA-N
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Description

  • Thiazole Ring : The core structure contains a thiazole ring , which is a five-membered ring comprising three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

Several synthetic routes lead to the formation of this compound. One approach involves the reaction of hydrazonoyl halides with a precursor containing an isoindoline-1,3-dione group. This reaction yields the desired compound . Another method involves the reaction of 2-arylhydrazono derivatives with arylidenemalononitrile .

Scientific Research Applications

Antimicrobial Applications

The N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Here’s what you need to know:

Antimalarial Activity

Although not widely explored, the compound’s molecular structure hints at antimalarial potential. Researchers have synthesized related compounds and evaluated their efficacy against malaria parasites .

Organic Catalysts and Materials Sciences

The 1,2,4-triazole scaffold has applications beyond biology:

Nasri, S., Bayat, M., & Kochia, K. (2022). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity, 26(2), 717–739. Read more

properties

IUPAC Name

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4S2/c1-8-12(21-14-16-7-17-19(8)14)11-6-20-13(18-11)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAGDGHQIZTYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole

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